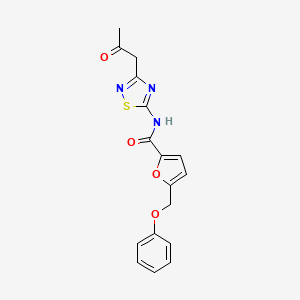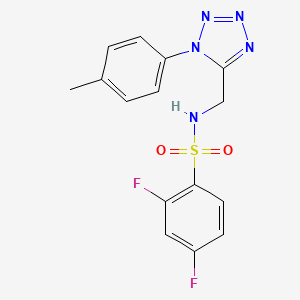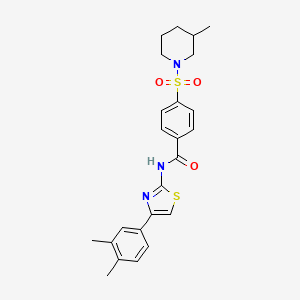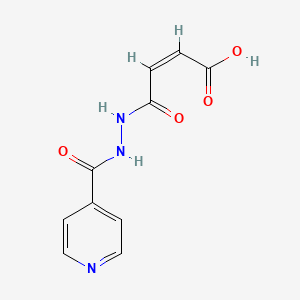
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide is a chemical compound with potential applications in scientific research. This compound is a member of the thiadiazole family, which has been studied for its various biological activities. In
Mecanismo De Acción
The mechanism of action of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide in lab experiments is its potential as a drug candidate for various diseases. Its diverse biological activities make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a drug candidate for specific diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide involves the reaction of 2-oxo-propionic acid hydrazide with 4-(chloromethyl)phenyl isothiocyanate in the presence of a base. The reaction yields the thiadiazole intermediate, which is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to give the final product.
Aplicaciones Científicas De Investigación
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal activities.
Propiedades
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-13(24-14)10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAITMMLSQIJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2992666.png)

![Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2992671.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)
![2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide](/img/structure/B2992674.png)
![benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992676.png)
![5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2992677.png)
![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)

![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)